molecular formula C16H5F27O3 B12079139 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12079139
M. Wt: 758.16 g/mol
InChI Key: FUUKSNSQDXKCHH-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple perfluorinated alkyl chains, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its resistance to heat, chemicals, and its ability to form stable films and coatings .

Preparation Methods

The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonyl compounds under specific conditions. One common method includes the use of perfluorononanol and perfluorohexanol as starting materials, which are reacted with phosgene or other carbonylating agents in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield perfluorinated alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily related to its chemical structure. The perfluorinated alkyl chains provide significant hydrophobicity, which allows the compound to form stable films and coatings. These chains also contribute to the compound’s resistance to chemical and thermal degradation. The carbonate group can participate in various chemical reactions, enabling the compound to be used in diverse applications .

Comparison with Similar Compounds

1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate can be compared to other similar fluorinated compounds, such as:

    1H,1H,9H-Perfluorononyl acrylate: Used in polymer synthesis and coatings.

    1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate: Similar in structure but with additional hydrogen atoms, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of perfluorinated alkyl chains and carbonate group, which imparts distinct chemical properties and makes it suitable for specialized applications .

Properties

Molecular Formula

C16H5F27O3

Molecular Weight

758.16 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2

InChI Key

FUUKSNSQDXKCHH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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